molecular formula C₁₃H₂₀ClNO B1139805 (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol CAS No. 99102-04-2

(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol

Cat. No. B1139805
CAS RN: 99102-04-2
M. Wt: 241.76
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed α-arylation processes. For instance, an efficient and large-scale synthesis of 1-(4-chlorophenyl)-3,3-dimethyl-2-butanone, which shares a structural motif with the target molecule, has been achieved through an α-arylation of pinacolone with 1-bromo-4-chlorobenzene in the presence of palladium acetate and sodium t-butoxide in toluene. This method highlights the potential for synthesizing complex chlorophenyl compounds with specificity and high yield (Prashad, Liu, & Repič, 2003).

Molecular Structure Analysis

Molecular docking and vibrational spectroscopy studies have provided insights into the molecular structure of similar compounds. For example, (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one has been optimized using density functional theory (DFT), revealing detailed information about its vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals. This suggests a methodology for understanding the structural intricacies of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol (Sevvanthi, Muthu, & Raja, 2018).

Chemical Reactions and Properties

Chemical reactions involving chlorophenyl propanols often explore their reactivity towards various substrates. For example, the recyclization of morpholinium 3,4-trans-4-aryl-5-cyano-2-hydroxy-3-nitro-1,2,3,4-tetrahydropyridine-6-thiolates into 2-acylamino-5-amino-4-aryl-3-cyanothiophenes provides insights into the complex reactivity patterns and potential transformations of chlorophenyl compounds (Rodinovskaya, Shestopalov, & Chunikhin, 2002).

Physical Properties Analysis

The study of physical properties such as crystalline structure and solubility is crucial for understanding how these molecules interact in different environments. The structural elucidation of related compounds, such as bupranolol hydrochloride, through crystallographic analysis, provides a precedent for analyzing the physical properties of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol (Gadret, Goursolle, Leger, & Colleter, 1975).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of chlorophenyl compounds can be deduced from their interactions with various chemical reagents. Studies on the asymmetric synthesis and kinetic resolution of chlorophenyl propanols offer insights into the enantioselective processes that might be applicable to the synthesis and characterization of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol (Choi, Choi, Kim, Uhm, & Kim, 2010).

Scientific Research Applications

Enzymatic Resolution and Synthesis

The enzymatic resolution of similar compounds, such as 2-aryloxy-1-propanols, using lipase-catalyzed enantioselective acylation demonstrates a method to achieve high enantioselectivity for producing enantiomerically pure compounds. This process is significant for the preparation of chiral intermediates used in the synthesis of antidepressant drugs (Miyazawa et al., 2001). Another example is the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, highlighting the use of microbial enzymes for the production of chiral alcohols with high enantioselectivity (Choi et al., 2010).

Molecular Docking and Spectroscopy

The molecular docking and vibrational spectroscopy studies of (RS)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one have shed light on its potential as an adrenaline uptake inhibitor. This research involves density functional theory (DFT) optimizations, comparing vibrational frequencies to experimental calculations, and analyzing the reactivity nature of the molecule for Central Nervous System (CNS) drug discovery (Sevvanthi et al., 2018).

Pharmacokinetic Modeling

Pharmacokinetic modeling has been utilized to predict human brain concentrations of bupropion and its metabolite hydroxybupropion, derived from compounds like (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol. This study involves the development of a compartmental pharmacokinetics model describing the blood-brain barrier transport of both substances, based on microdialysis sampling in rats. It highlights the methodology for predicting drug exposure and efficacy in human brain extracellular fluid (Cremers et al., 2016).

properties

IUPAC Name

(1R,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPTTXIBLSWNSF-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016133
Record name (R*,S*)-2-(T-Butylamino)1-(3-Chlorophenyl) Propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol

CAS RN

292055-72-2
Record name (αR)-3-Chloro-α-[(1S)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292055-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R*,S*)-2-(T-Butylamino)1-(3-Chlorophenyl) Propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.